![molecular formula C20H16O7 B2410545 (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 859661-68-0](/img/structure/B2410545.png)
(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Description
(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C20H16O7 and its molecular weight is 368.341. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to benzylisoquinoline alkaloids , which are known to interact with a variety of biological targets.
Mode of Action
It is believed to interact with its targets in a manner similar to other benzylisoquinoline alkaloids . These compounds typically exert their effects by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes.
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its structural similarity to benzylisoquinoline alkaloids . These alkaloids are known to influence a variety of pathways, including those involved in neurotransmission, cell growth, and apoptosis.
Pharmacokinetics
The ADME properties of this compound are currently unknown. Given its structural similarity to benzylisoquinoline alkaloids , it may share some of their pharmacokinetic properties These compounds are typically well absorbed and distributed throughout the body, but can be subject to extensive metabolism, which may affect their bioavailability
Result of Action
Some compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines . They can induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . .
Biological Activity
(Z)-Methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound notable for its unique structural features, including a methyl ester functional group and a benzodioxole moiety. This compound has garnered attention for its potential biological activities, although comprehensive studies are still limited.
Chemical Structure
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C22H23NO5
- Molecular Weight : 381.428 g/mol
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown significant antibacterial and antifungal activities.
- Antioxidant Activity : The presence of specific functional groups in the compound may contribute to its antioxidant properties.
Antimicrobial Activity
Research on structurally related compounds indicates promising antimicrobial effects. For instance, derivatives of similar dihydrobenzofuran structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds have been reported as follows:
Compound | Bacteria | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
Compound A | Bacillus cereus | 0.015 | 0.030 |
Compound B | Staphylococcus aureus | 0.010 | 0.020 |
Compound C | Escherichia coli | 0.050 | 0.100 |
These results suggest that compounds with similar structural features to this compound could exhibit comparable antimicrobial efficacy.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial properties of various derivatives against multiple bacterial strains. The most active compound exhibited MIC values significantly lower than traditional antibiotics like ampicillin and streptomycin, indicating superior antibacterial potency .
- Antifungal Activity : In another study focusing on antifungal properties, compounds similar to this compound demonstrated MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains .
While specific studies on the mechanism of action for this compound are lacking, structural analysis suggests potential interactions with microbial cell membranes or enzymatic pathways that warrant further investigation.
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11(20(22)23-2)26-13-4-5-14-16(9-13)27-18(19(14)21)8-12-3-6-15-17(7-12)25-10-24-15/h3-9,11H,10H2,1-2H3/b18-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDWLBSXHHTCIA-LSCVHKIXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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